An In-depth Technical Guide to the Crystal Structure and Lattice Parameters of Nickel(II) Oxide
An In-depth Technical Guide to the Crystal Structure and Lattice Parameters of Nickel(II) Oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure and lattice parameters of Nickel(II) oxide (NiO). It is intended to serve as a foundational resource for researchers and scientists, including those in drug development who may utilize NiO nanoparticles as catalysts or in other applications. This document details the crystallographic properties of NiO, outlines common experimental protocols for its characterization, and presents a logical workflow for its analysis.
Crystal Structure of Nickel(II) Oxide
Nickel(II) oxide crystallizes in a conceptually simple yet important structure known as the rock-salt or halite structure, which is characteristic of many binary metal oxides.[1][2] This structure is a member of the face-centered cubic (FCC) crystal system.
The crystal lattice of NiO can be described as two interpenetrating face-centered cubic sublattices, one of Ni²⁺ cations and the other of O²⁻ anions, shifted relative to one another. In this arrangement, each Ni²⁺ ion is octahedrally coordinated to six nearest neighbor O²⁻ ions, and conversely, each O²⁻ ion is octahedrally coordinated to six nearest neighbor Ni²⁺ ions.[1] The high degree of symmetry in this structure is reflected in its space group, which is Fm-3m (No. 225).[3]
It is important to note that NiO is often non-stoichiometric, meaning the Ni:O ratio can deviate from a perfect 1:1.[1][2] This non-stoichiometry, typically a deficiency of nickel ions leading to the presence of Ni³⁺ ions for charge neutrality, can influence the material's color and electrical properties. Stoichiometric NiO is typically green, while non-stoichiometric NiO appears black.[2]
Lattice Parameters
The lattice parameter 'a' of the cubic unit cell is the fundamental quantitative descriptor of the NiO crystal structure. This parameter can vary slightly depending on factors such as stoichiometry, synthesis method, and the form of the material (e.g., bulk, thin film, or nanoparticle). A summary of experimentally determined and calculated lattice parameters from various studies is presented in the table below.
| Material Form | Synthesis/Analysis Method | Lattice Parameter (a) in Å | Reference |
| Bulk Powder | Powder Diffraction Data | 4.1769 | [3] |
| Thin Film | RF-Reactive Sputtering | 4.20 - 4.26 | [4] |
| Nanoparticles | Wet Chemical Method | 0.418 nm (4.18 Å) | [1] |
| Thin Film | Spray Pyrolysis | - | [5] |
| Nanoparticles | Co-precipitation | - | |
| Nanoparticles | Plasma Jet Method | - | [6] |
Experimental Protocols for Structural Characterization
The determination of the crystal structure and lattice parameters of NiO is predominantly carried out using X-ray diffraction (XRD). Below are outlines of typical experimental protocols for the analysis of NiO in powder and thin film forms.
Powder X-ray Diffraction (PXRD) of NiO Nanoparticles
This protocol is a generalized procedure based on common laboratory practices for the characterization of NiO nanopowders.
3.1.1 Sample Preparation:
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NiO nanoparticles can be synthesized through various methods such as co-precipitation, thermal decomposition, or sol-gel techniques.[7]
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For analysis, a small amount of the dried nanopowder is typically mounted onto a sample holder. To ensure a flat and uniform surface, the powder is gently pressed.
3.1.2 XRD Data Acquisition:
-
A powder diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is commonly used.[8][9]
-
The instrument is operated at a specific voltage and current, for instance, 40 kV and 40 mA.[9][10]
-
The XRD pattern is recorded over a 2θ range, typically from 20° to 80°, with a defined step size (e.g., 0.02°).[1][4]
3.1.3 Data Analysis:
-
The resulting diffraction pattern is analyzed to identify the peak positions and intensities.
-
The crystalline phase is identified by comparing the experimental pattern with standard diffraction patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS). For cubic NiO, the characteristic diffraction peaks correspond to the (111), (200), (220), (311), and (222) crystallographic planes.[1][6]
-
The lattice parameter 'a' can be calculated from the positions of the diffraction peaks using Bragg's Law and the geometric relationships for a cubic system.
-
The average crystallite size (D) can be estimated from the broadening of the diffraction peaks using the Debye-Scherrer equation: D = (Kλ) / (β cosθ) where K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg angle.[8]
-
For a more detailed structural analysis, Rietveld refinement can be performed on the XRD data. This method involves fitting a calculated diffraction pattern to the experimental data, allowing for the refinement of lattice parameters, atomic positions, and other structural details.[2][11][12]
X-ray Diffraction of NiO Thin Films
This protocol outlines the characterization of NiO thin films deposited on a substrate.
3.2.1 Sample Preparation:
-
NiO thin films can be deposited on various substrates (e.g., glass, silicon, Ni foil) using techniques like spray pyrolysis, thermal evaporation, or sputtering.[4][5][13]
-
The substrate with the deposited film is directly mounted in the diffractometer.
3.2.2 XRD Data Acquisition:
-
Similar to PXRD, a diffractometer with Cu Kα radiation is typically used.
-
The scanning parameters (2θ range, step size) are set according to the expected film orientation and thickness. Grazing incidence XRD (GIXRD) may be employed for very thin films to enhance the signal from the film relative to the substrate.
3.2.3 Data Analysis:
-
The diffraction pattern will show peaks corresponding to the NiO film and potentially peaks from the underlying substrate.
-
The analysis focuses on the preferred orientation (texture) of the film, which is indicated by the relative intensities of the diffraction peaks. For instance, a strong (200) peak would suggest a preferential growth direction perpendicular to the substrate surface.[4]
-
The lattice parameters are calculated as described for powders. Strain in the thin film, induced by the substrate, can cause shifts in peak positions, which can be used to quantify the strain state.
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and structural characterization of Nickel(II) oxide nanoparticles.
Caption: A flowchart illustrating the key steps in the synthesis and structural analysis of NiO nanoparticles.
References
- 1. Characterization of Nickel Oxide Nanoparticles Synthesized under Low Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. chalcogen.ro [chalcogen.ro]
- 7. pcbiochemres.com [pcbiochemres.com]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chemical Capping Synthesis of Nickel Oxide Nanoparticles and their Characterizations Studies [article.sapub.org]
- 11. researchgate.net [researchgate.net]
- 12. jacsdirectory.com [jacsdirectory.com]
- 13. researchgate.net [researchgate.net]
